3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
3-amino-1-cyclopentyl-N,N-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H18N4O/c1-14(2)11(16)9-7-15(13-10(9)12)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13) |
InChI Key |
CVDIUMNZVSKCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1N)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyclopentylhydrazine with 1,3-Dicarbonyl Precursors
The pyrazole core is typically constructed via cyclocondensation reactions. A cyclopentylhydrazine derivative reacts with a 1,3-dicarbonyl compound (e.g., ethyl 3-aminocrotonate) to form the 1-cyclopentylpyrazole scaffold .
-
Formation of Pyrazole Ring :
-
Ethyl 3-aminocrotonate (10 mmol) and cyclopentylhydrazine hydrochloride (10 mmol) are refluxed in ethanol (50 mL) for 12 hours.
-
The intermediate 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate is isolated via filtration (Yield: 75–85%).
-
-
Ester Hydrolysis :
-
Amidation with Dimethylamine :
Oxidative Coupling of Pyrazole Aldehydes with N,N-Dimethylcyclopentylamine
A one-step oxidative amidation strategy leverages pyrazole-4-carbaldehydes and secondary amines .
-
Reaction Setup :
-
3-Amino-1-cyclopentyl-1H-pyrazole-4-carbaldehyde (5 mmol), N,N-dimethylcyclopentylamine (6 mmol), FeSO₄·7H₂O (0.5 mmol), and tert-butyl hydroperoxide (TBHP, 10 mmol) are mixed in acetonitrile.
-
-
Oxidative Coupling :
-
Workup :
Direct Amination of Halogenated Pyrazole Intermediates
Halogenated pyrazoles serve as versatile intermediates for introducing amino groups.
-
Synthesis of 4-Chloropyrazole :
-
Nucleophilic Substitution :
Comparison of Methods
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.55–1.85 (m, 8H, cyclopentyl), 2.95 (s, 6H, N(CH₃)₂), 6.25 (s, 1H, pyrazole-H), 7.10 (br s, 2H, NH₂) .
Challenges and Optimization Strategies
-
Regioselectivity : Use of directing groups (e.g., amino at C3) ensures correct substitution patterns .
-
Dimethylation Efficiency : Pre-formed dimethylamine avoids over-alkylation compared to in situ methylation .
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Kinase Inhibition
Research indicates that derivatives of pyrazole compounds, including 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide, exhibit significant kinase inhibition properties. Kinases are crucial in various cellular processes, and their dysregulation is associated with several diseases, including cancer. For instance, studies have shown that related pyrazole compounds can selectively inhibit cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation .
| Kinase Target | Inhibition Potency (EC50) |
|---|---|
| CDK16 | 33 nM |
| PCTAIRE family | 20–120 nM |
| PFTAIRE family | 50–180 nM |
This selective inhibition suggests that this compound could be a promising candidate for developing targeted cancer therapies.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves the modulation of cytokine levels and inhibition of inflammatory mediators .
Case Study 1: Cancer Treatment
A study focusing on the anti-cancer potential of pyrazole-based compounds highlighted the efficacy of this compound in reducing cell viability in cancer cell lines. The compound demonstrated dose-dependent effects on cell proliferation, suggesting its potential as an anti-cancer agent .
Case Study 2: Neurological Disorders
Another area of research has explored the neuroprotective effects of pyrazole derivatives. The ability of these compounds to interact with neurotransmitter receptors indicates potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease .
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
Gene Expression: The compound may affect gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Electronic and Steric Effects
Physicochemical Properties
- Boiling Point and Density : The ethyl analog has a predicted boiling point of 379.6°C and density of 1.21 g/cm³, suggesting moderate volatility and compact molecular packing .
- Acidity (pKa): The ethyl derivative’s pKa of 1.51 indicates strong acidity at the amino group, which could influence ionization and solubility in physiological conditions .
Limitations and Discrepancies
- Data Gaps : Direct data for the cyclopentyl derivative is absent in the evidence, requiring extrapolation from structural analogs.
Biological Activity
3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C11H18N4O
- Molecular Weight : 222.29 g/mol
- Density : Approximately 1.30 g/cm³ (predicted)
- Boiling Point : 459.2 °C (predicted)
- pKa : 14.51 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain kinases, which play crucial roles in various signaling pathways related to cell proliferation and inflammation.
Interaction with Kinases
Research indicates that this compound can selectively inhibit members of the PCTAIRE kinase family, which are implicated in several cancer types. For instance, a study demonstrated that derivatives of pyrazole-based compounds exhibited significant inhibition against CDK16 with an EC50 value of 33 nM, indicating potent cellular activity .
Biological Activities
The compound has been explored for several biological activities:
- Anti-inflammatory Activity : Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. For example, compounds structurally related to this compound have shown a reduction in tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels, indicating anti-inflammatory effects .
- Anticancer Potential : The inhibition of kinases involved in cell cycle regulation suggests potential applications in cancer therapy. The compound's ability to induce G2/M phase arrest in cancer cells highlights its potential as an anticancer agent .
Case Study 1: Inhibition of CDK16
A notable study focused on the optimization of pyrazole-based kinase inhibitors targeting CDK16. The optimized compound demonstrated selective inhibition with a KD value of 160 nM and induced significant cell cycle arrest in cancer cell lines .
Case Study 2: Anti-inflammatory Effects
In vivo studies using carrageenan-induced edema models showed that derivatives of pyrazole compounds exhibited substantial anti-inflammatory effects comparable to standard treatments like ibuprofen . This reinforces the potential application of this compound in treating inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-3-carboxamide | Methyl instead of dimethyl | Different pharmacokinetics |
| 5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | Position of amino group | Distinct biological activity profile |
| 4-Amino-N-propyl-1H-pyrazole-3-carboxamide | Propyl group instead of cyclopentyl | Altered lipophilicity and receptor interaction |
This table illustrates how variations in side chains and functional groups can significantly influence the biological activities and therapeutic potentials of pyrazole derivatives.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : Multi-step synthesis typically involves cyclocondensation of precursors (e.g., substituted hydrazines and β-keto esters) followed by functional group modifications. For example, copper-catalyzed coupling reactions (e.g., Ullmann or Buchwald-Hartwig) can introduce cyclopentyl or dimethylamino groups . Optimization includes screening catalysts (e.g., cesium carbonate, copper bromide), solvents (e.g., DMSO), and temperature (e.g., 35–80°C) to improve yield. Chromatographic purification (e.g., using ethyl acetate/hexane gradients) is critical for isolating high-purity intermediates .
Q. Which spectroscopic and crystallographic techniques are most critical for confirming the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., NH stretching at ~3298 cm⁻¹ for primary amines, C=O at ~1700 cm⁻¹ for carboxamides) .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm; pyrazole ring carbons at δ 140–160 ppm) .
- XRD : Confirms crystal packing and stereochemistry via monoclinic or orthorhombic system analysis .
Q. What purification strategies are effective for removing byproducts during synthesis?
- Methodological Answer :
- Liquid-liquid extraction : Separates polar impurities using dichloromethane/water phases .
- Column chromatography : Silica gel with gradient elution (e.g., 0–100% ethyl acetate in hexane) isolates target compounds .
- Recrystallization : Ethanol/water mixtures improve purity by exploiting solubility differences .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity and reactivity of derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity. For example, pyrazole ring electron density impacts nucleophilic substitution sites .
- Molecular Docking : Screens derivatives against target enzymes (e.g., carbonic anhydrase) using software like AutoDock. Focus on hydrogen bonding with active-site residues (e.g., Zn²⁺ coordination) .
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer :
- Dose-response profiling : Use IC₅₀ assays to distinguish specific inhibition from off-target effects.
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to isolate cytotoxicity .
- Structural analogs : Compare substituent effects (e.g., 4-bromophenyl vs. 4-chlorophenyl) to identify pharmacophore requirements .
Q. How can solubility and bioavailability be enhanced without compromising target engagement?
- Methodological Answer :
- Prodrug design : Introduce ester or phosphate groups to improve aqueous solubility, which are cleaved in vivo .
- Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize amorphous phases and enhance dissolution rates .
- Lipid nanoparticle encapsulation : Optimize particle size (<200 nm) for passive targeting .
Q. What experimental frameworks validate target engagement in enzyme inhibition studies?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time .
- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during ligand-enzyme interactions .
- Crystallography : Resolve ligand-enzyme co-crystal structures (e.g., PDB entries) to confirm binding modes .
Q. How are metabolic pathways predicted and validated for this compound?
- Methodological Answer :
- In vitro models : Use human liver microsomes (HLMs) with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .
- LC-MS/MS : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) via fragmentation patterns .
- Computational tools : ADMET Predictor™ simulates first-pass metabolism and clearance rates .
Methodological Notes
- Data Contradictions : Address discrepancies by cross-referencing synthetic protocols (e.g., catalyst purity in vs. 13) and assay conditions (e.g., buffer pH in enzyme studies) .
- Advanced Design : Integrate high-throughput screening (HTS) with machine learning to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
